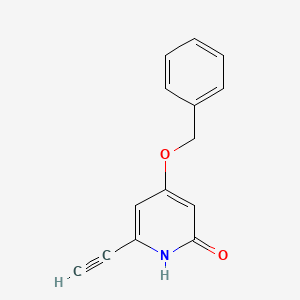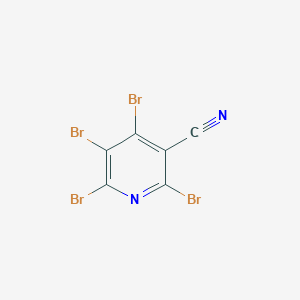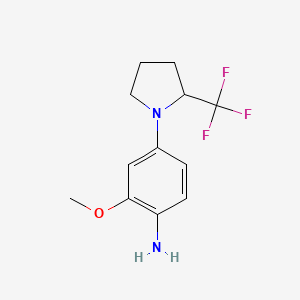
2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxy group at the second position and a trifluoromethyl-pyrrolidinyl group at the fourth position on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyaniline and 2-trifluoromethyl-pyrrolidine.
Nucleophilic Substitution: The 2-methoxyaniline undergoes nucleophilic substitution with 2-trifluoromethyl-pyrrolidine under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or chloromethane can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission or cellular metabolism, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(2-chloromethyl-pyrrolidin-1-yl)-aniline: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
2-Methoxy-4-(2-methyl-pyrrolidin-1-yl)-aniline: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
2-Methoxy-4-(2-trifluoromethyl-pyrrolidin-1-yl)-aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the design of drugs with specific pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C12H15F3N2O |
|---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
2-methoxy-4-[2-(trifluoromethyl)pyrrolidin-1-yl]aniline |
InChI |
InChI=1S/C12H15F3N2O/c1-18-10-7-8(4-5-9(10)16)17-6-2-3-11(17)12(13,14)15/h4-5,7,11H,2-3,6,16H2,1H3 |
InChI Key |
LPEHQUMQJRYXSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCCC2C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









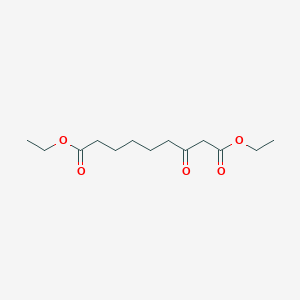
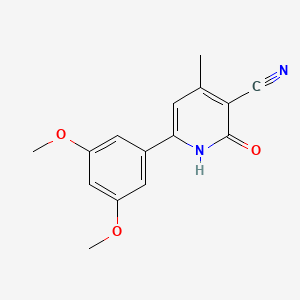
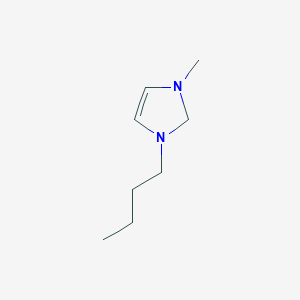
![(R)-tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13100794.png)
